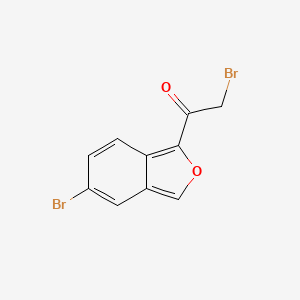
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- is a chemical compound with the molecular formula C10H6O2Br2 and a molecular weight of 317.96 g/mol It is characterized by the presence of a benzofuran ring substituted with bromine atoms at specific positions, making it a brominated benzofuran derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- typically involves the bromination of benzofuran derivatives. One common method includes the reaction of 5-bromo-2-hydroxybenzaldehyde with 2-bromoacetophenone in the presence of a base such as sodium carbonate and a catalyst like 4-dimethylaminopyridine (DMAP) at elevated temperatures . The reaction proceeds through a series of steps including condensation and cyclization to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of various substituted benzofuran derivatives.
Oxidation: Formation of benzofuran ketones or acids.
Reduction: Formation of benzofuran alcohols or alkanes.
Applications De Recherche Scientifique
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- involves its interaction with specific molecular targets and pathways. The bromine atoms and benzofuran ring play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethanone, 2-bromo-1-phenyl-: Another brominated ethanone with a phenyl group instead of a benzofuran ring.
Ethanone, 2-bromo-1-(5-fluoro-2-benzofuranyl)-: A similar compound with a fluorine atom instead of a second bromine atom.
Uniqueness
Ethanone, 2-bromo-1-(5-bromo-2-benzofuranyl)- is unique due to the presence of two bromine atoms and a benzofuran ring, which confer distinct chemical and biological properties. Its structure allows for specific interactions and reactivity that are not observed in similar compounds with different substituents.
Propriétés
Formule moléculaire |
C10H6Br2O2 |
|---|---|
Poids moléculaire |
317.96 g/mol |
Nom IUPAC |
2-bromo-1-(5-bromo-2-benzofuran-1-yl)ethanone |
InChI |
InChI=1S/C10H6Br2O2/c11-4-9(13)10-8-2-1-7(12)3-6(8)5-14-10/h1-3,5H,4H2 |
Clé InChI |
FLNNCMZVXKVUOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(OC=C2C=C1Br)C(=O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


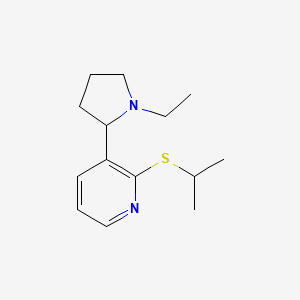

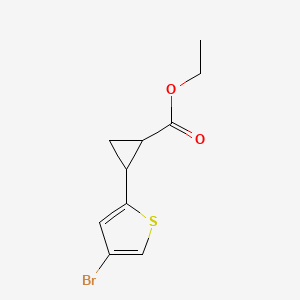

![(5S,8S,10aR)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-oxo-3-phenylmethoxycarbonyl-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B11822439.png)
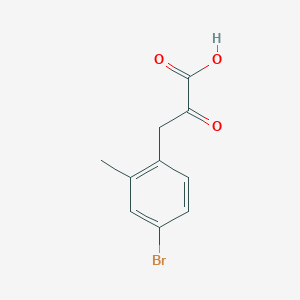


![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-2,2-difluoroacetic acid](/img/structure/B11822455.png)
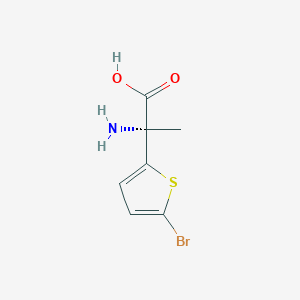
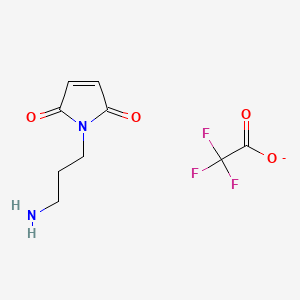
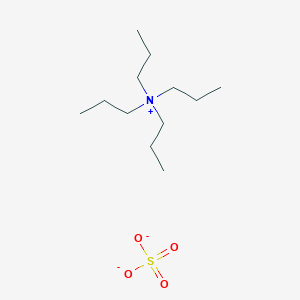
![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B11822486.png)
![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
